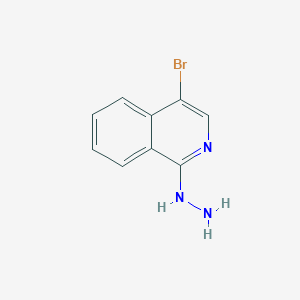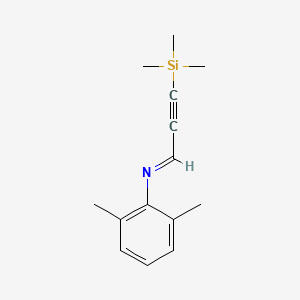
(1E)-N-(2,6-Dimethylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline is an organic compound characterized by the presence of a trimethylsilyl group attached to a propynylidene moiety, which is further connected to an aniline ring substituted with two methyl groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline typically involves the following steps:
Formation of the Trimethylsilyl-Protected Alkyne: The starting material, 3-(trimethylsilyl)prop-2-yn-1-ol, is prepared by reacting propargyl alcohol with trimethylsilyl chloride in the presence of a base such as n-butyllithium.
Condensation Reaction: The trimethylsilyl-protected alkyne is then condensed with 2,6-dimethylaniline under suitable conditions to form the desired product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetrabutylammonium fluoride (TBAF), fluoride sources.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research into its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group, which can modulate its interactions with various reagents and catalysts .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethylsilyl)prop-2-yn-1-ol: A precursor in the synthesis of the target compound.
N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline: Another compound with a trimethylsilyl-protected alkyne moiety.
Propiedades
Número CAS |
90261-24-8 |
|---|---|
Fórmula molecular |
C14H19NSi |
Peso molecular |
229.39 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-3-trimethylsilylprop-2-yn-1-imine |
InChI |
InChI=1S/C14H19NSi/c1-12-8-6-9-13(2)14(12)15-10-7-11-16(3,4)5/h6,8-10H,1-5H3 |
Clave InChI |
QGLFHTZNDZERGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N=CC#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


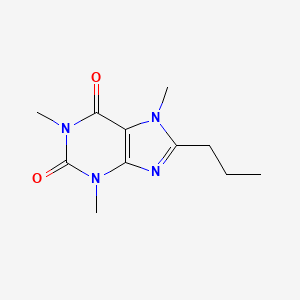

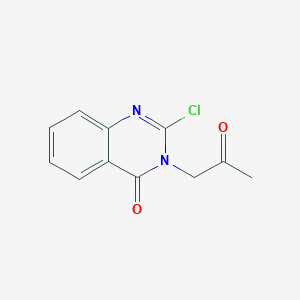
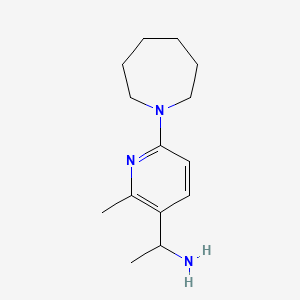
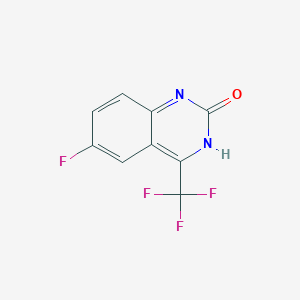

![1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole](/img/structure/B11875073.png)

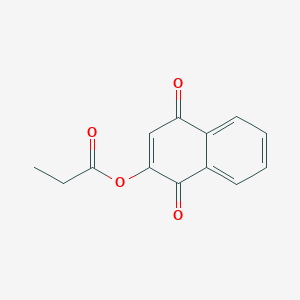


![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid](/img/structure/B11875112.png)
